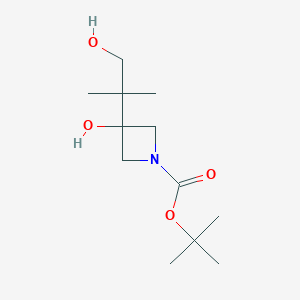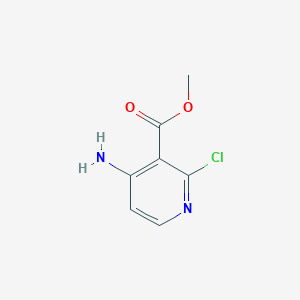
Methyl 4-amino-2-chloronicotinate
説明
“Methyl 4-amino-2-chloronicotinate” is a chemical compound with the CAS Number: 1018678-37-9 . It has a molecular weight of 186.6 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H7ClN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10) . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Anticonvulsant Activity : Methyl 4-amino-2-chloronicotinate has been studied for its potential anticonvulsant properties. For instance, Scott et al. (1993) investigated the anticonvulsant activity of similar compounds, revealing insights into their structure-activity correlations and potential applications in antielectroshock seizure evaluation (Scott et al., 1993).
Synthesis and Antimicrobial Activity : Rani and Kunta (2021) described a cost-effective and environmentally friendly synthesis of novel isoxazolyl pyrido[2,3-d]pyrimidines from 4-amino-3-methyl-5-styrylisoxazoles using this compound. These compounds showed significant antimicrobial and anti-inflammatory activities (Rani & Kunta, 2021).
Microwave-Assisted Synthesis : Quevedo et al. (2009) explored the microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines, demonstrating an efficient method for producing a range of 2-aminonicotinic acids, including this compound (Quevedo et al., 2009).
Nitrification Inhibitor in Agriculture : Srivastava et al. (2016) investigated 2-amino 4-chloro 6-methyl pyrimidine (AM), a compound related to this compound, as a nitrification inhibitor in soil. They evaluated its degradation and persistence, suggesting its potential use in increasing the efficiency of nitrogenous fertilizers in agriculture (Srivastava et al., 2016).
Synthesis of Antitumor and Antifilarial Agents : Kumar et al. (1993) synthesized methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound structurally similar to this compound, and evaluated it for antitumor and antifilarial properties, demonstrating its potential in medical applications (Kumar et al., 1993).
Anti-Amnesiant Agents : Leflemme et al. (2005) discussed the synthesis of 2-aryl-6-methylpiperidin-4-ols and related compounds for potential use as anti-amnesiant agents. They employed a methodology involving sulfinimine chemistry and evaluated the spontaneous working memory activity of these compounds in mice (Leflemme et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
生化学分析
Biochemical Properties
Methyl 4-amino-2-chloronicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, such as cytochrome P450 . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function. For instance, the binding of this compound to cytochrome P450 can result in the inhibition of the enzyme’s activity, thereby affecting the metabolism of other substrates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation . These interactions can influence the levels of metabolites and the overall metabolic flux within the cell. Additionally, the compound’s involvement in oxidative stress response pathways highlights its potential impact on cellular redox homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biological activity and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell. For instance, its presence in the nucleus may affect gene expression, while its localization in the cytoplasm could impact metabolic processes.
特性
IUPAC Name |
methyl 4-amino-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYRAHPWYMGADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B1397881.png)
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1397882.png)


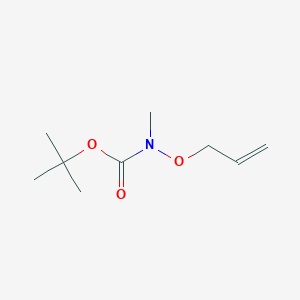

![Methyl pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B1397891.png)


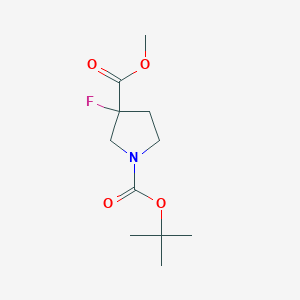
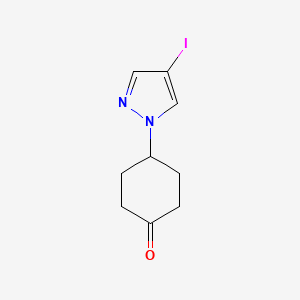

![2-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1397899.png)
